Fsp3 and Structural Isomer Space: Spiro[3.3]heptane Core vs. Benzene Ring
The spiro[3.3]heptane core of Diethyl spiro[3.3]heptane-2,2-dicarboxylate provides a saturated, three-dimensional scaffold with a fraction of sp3 carbons (Fsp3) of 1.0. In contrast, the planar benzene ring, a common comparator in drug design, has an Fsp3 of 0. This increase in Fsp3 is correlated with enhanced key ADME profiles, including solubility, permeability, and metabolic stability [1]. Furthermore, while a disubstituted benzene derivative has only 3 possible isomers, the spiro[3.3]heptane core allows for 18 distinct ways to arrange two different substituents around its separate rings, and all 18 are chiral, enabling a more comprehensive exploration of chemical space [2].
| Evidence Dimension | Fraction of sp3 carbons (Fsp3) and number of disubstituted isomers |
|---|---|
| Target Compound Data | Fsp3 = 1.0; 18 possible disubstituted isomers, all chiral |
| Comparator Or Baseline | Benzene: Fsp3 = 0; 3 possible disubstituted isomers |
| Quantified Difference | Fsp3 increase of +1.0; 6x more disubstituted isomers (18 vs. 3) |
| Conditions | Comparison of core scaffolds; data from literature analysis [1][2] |
Why This Matters
For medicinal chemists, a higher Fsp3 and a greater number of accessible isomers can lead to improved drug-like properties and a broader exploration of structure-activity relationships, increasing the probability of discovering a successful drug candidate.
- [1] Jung, M. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Eur. J. Org. Chem. 2025, e202500738. doi:10.1002/ejoc.202500738 View Source
- [2] Wong, L. et al. Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Org. Lett. 2025, 27 (36), 9849–9853. doi:10.1021/acs.orglett.5c01265 View Source
